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Compound of Interest

Compound Name:
5-Chloro-3-fluoro-2-(pyrrolidin-1-

yl)pyridine

CAS No.: 1020253-18-2

Cat. No.: B1393141 Get Quote

The Core Scaffold: 5-Chloro-3-fluoro-2-(pyrrolidin-1-
yl)pyridine[1][2][3]
Executive Summary: The Architecture of a
Privileged Scaffold
CAS 1020253-18-2, chemically identified as 5-Chloro-3-fluoro-2-(pyrrolidin-1-yl)pyridine,

represents a critical "privileged structure" in modern medicinal chemistry. Unlike simple

reagents, this molecule serves as a bifunctional core scaffold, designed to facilitate Fragment-

Based Drug Discovery (FBDD).

Its structural elegance lies in its orthogonal reactivity:

The C2-Pyrrolidine moiety: Introduces defined steric bulk and solubility, often mimicking the

proline residues found in bioactive peptides or optimizing hydrophobic interactions in kinase

pockets.

The C3-Fluorine atom: Provides electronic modulation (inductive withdrawal) and metabolic

stability (blocking oxidation), while activating the ring for further functionalization.

The C5-Chlorine handle: A chemically distinct "exit vector" ready for transition-metal

catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to attach
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pharmacophores.

This guide dissects the foundational research, synthesis logic, and experimental protocols

required to utilize this scaffold in the development of next-generation therapeutics, particularly

in the kinase and GPCR inhibitor spaces.

Chemical Foundation & Mechanistic Logic
Structural Analysis & Physicochemical Properties

Property Value Mechanistic Implication

Molecular Formula C₉H₁₀ClFN₂
Compact heteroaromatic core.

[1]

Molecular Weight 200.64 g/mol
Ideal for Fragment-Based Drug

Design (Rule of 3 compliant).

LogP (Predicted) ~2.5

Lipophilic enough for

membrane permeability,

balanced by the polar nitrogen.

H-Bond Acceptors 2 (Pyridine N, Pyrrolidine N)

Critical for hydrogen bonding

in the ATP-binding site of

kinases.

Electronic Character Electron-deficient Pyridine

The 3-F and ring N lower the

LUMO, activating the ring for

nucleophilic attacks.

The "Orthogonal Reactivity" Principle
The foundational value of this molecule is its ability to undergo sequential, regioselective

reactions. The synthesis relies on the Regioselective Nucleophilic Aromatic Substitution (SₙAr)

principle.

Activation: The pyridine nitrogen makes the C2 and C6 positions electrophilic.

Direction: The fluorine atom at C3 strongly activates the adjacent C2 position via the

inductive effect (-I), making C2 significantly more reactive than C6 or C5.
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Result: Pyrrolidine attacks exclusively at C2, displacing the leaving group (typically Cl or F)

while leaving the C5-Cl intact for downstream chemistry.

Synthesis & Experimental Protocols
Synthetic Route: Regioselective SₙAr
The most robust synthesis starts from 2,5-dichloro-3-fluoropyridine (or 2,3,5-trifluoropyridine).

The protocol below uses the dichloro-fluoro precursor due to its balance of cost and reactivity.

Reaction: 2,5-Dichloro-3-fluoropyridine + Pyrrolidine → 5-Chloro-3-fluoro-2-(pyrrolidin-1-
yl)pyridine + HCl

Visualization: Reaction Workflow

Precursor:
2,5-Dichloro-3-fluoropyridine

Meisenheimer
Complex

Nucleophilic Attack (C2)

Reagent:
Pyrrolidine (1.1 eq)

Conditions:
Et3N, DMF, 80°C

Product:
CAS 1020253-18-2

Elimination of Cl-

Click to download full resolution via product page

Caption: Regioselective SₙAr pathway. The 3-Fluoro group directs pyrrolidine attack to the C2

position.

Detailed Experimental Protocol
Objective: Synthesis of 5-Chloro-3-fluoro-2-(pyrrolidin-1-yl)pyridine on a 10g scale.

Reagents:

2,5-Dichloro-3-fluoropyridine (10.0 g, 60.2 mmol)

Pyrrolidine (4.7 g, 66.2 mmol, 1.1 eq)
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Triethylamine (Et₃N) (7.3 g, 72.2 mmol, 1.2 eq)

Acetonitrile (ACN) or DMF (100 mL)

Step-by-Step Procedure:

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux

condenser, dissolve 2,5-dichloro-3-fluoropyridine (10.0 g) in dry Acetonitrile (100 mL).

Addition: Cool the solution to 0°C in an ice bath. Add Triethylamine (1.2 eq) followed by the

dropwise addition of Pyrrolidine (1.1 eq) over 15 minutes. Note: Exothermic reaction.

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Heat the

mixture to 80°C and stir for 4-6 hours. Monitor reaction progress via TLC (Hexane:Ethyl

Acetate 4:1) or LC-MS.

Work-up: Once the starting material is consumed, cool the mixture to room temperature.

Concentrate the solvent under reduced pressure.

Extraction: Dilute the residue with water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

Purification: Concentrate the filtrate. Purify the crude oil via flash column chromatography

(Silica gel, 0-10% Ethyl Acetate in Hexanes) to yield the product as a pale yellow solid/oil.

Validation Criteria:

¹H NMR (400 MHz, CDCl₃): Look for pyrrolidine protons (multiplets at ~1.9 and ~3.5 ppm)

and two aromatic pyridine protons (singlets/doublets at ~7.2 and ~7.9 ppm).

LC-MS: Mass peak [M+H]⁺ = 201.1/203.1 (Chlorine isotope pattern).

Applications in Drug Discovery
The "Scaffold Hopping" Strategy
Researchers utilize CAS 1020253-18-2 to replace older, less stable scaffolds. The 3-fluoro-2-

pyrrolidinylpyridine motif is a bioisostere for:
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Anilines: Improving metabolic stability by removing the N-H bond.

Phenols: Mimicking the H-bond acceptor capability while increasing lipophilicity.

Downstream Functionalization (The "Exit Vector")
The C5-Chlorine atom is the critical "exit vector" for building complex drugs. It allows the

attachment of aryl or heteroaryl groups via Suzuki coupling, creating the "tail" of the drug

molecule that extends into the solvent-exposed region of the protein target.

Visualization: Downstream Coupling Logic

CAS 1020253-18-2
(Scaffold)

Suzuki Coupling
(Pd catalyst, Ar-B(OH)2)

C5-Cl Activation

Kinase Inhibitor Candidate
(Biaryl System)

C-C Bond Formation
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Caption: The C5-Cl acts as a handle for Suzuki coupling, enabling the construction of biaryl

kinase inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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